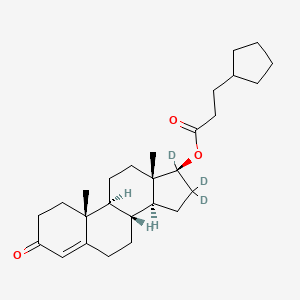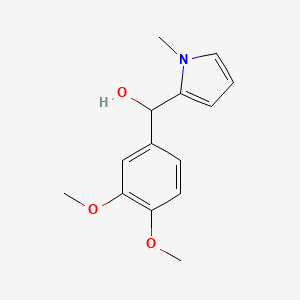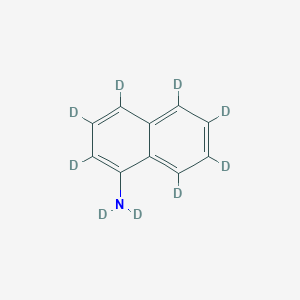
4-Chloro-3-sulfobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-sulfobenzoic acid is an organic compound with the molecular formula C7H5ClO5S It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the 4-position and a sulfonic acid group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-sulfobenzoic acid typically involves the chlorination and sulfonation of benzoic acid derivatives. One common method is the electrophilic aromatic substitution reaction, where benzoic acid is first chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The resulting 4-chlorobenzoic acid is then sulfonated using sulfur trioxide (SO3) or oleum (a solution of SO3 in sulfuric acid) to introduce the sulfonic acid group at the 3-position.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-3-sulfobenzoic acid can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, where the chlorine or sulfonic acid groups can be replaced by other substituents.
Nucleophilic Aromatic Substitution: The chlorine atom can be displaced by nucleophiles such as amines or alkoxides.
Reduction: The sulfonic acid group can be reduced to a sulfonyl group under specific conditions.
Common Reagents and Conditions
Chlorination: Chlorine gas (Cl2) and iron(III) chloride (FeCl3) as a catalyst.
Sulfonation: Sulfur trioxide (SO3) or oleum.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution Products: Depending on the reagents used, various substituted benzoic acids can be formed.
Reduction Products: Sulfonyl derivatives of benzoic acid.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-sulfobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable starting material for various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving sulfonic acid derivatives.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug delivery systems, may utilize this compound.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-3-sulfobenzoic acid depends on its specific application. In chemical reactions, the chlorine and sulfonic acid groups can act as electron-withdrawing groups, influencing the reactivity of the benzene ring. In biological systems, the compound may interact with enzymes or receptors, affecting their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-3-nitrobenzoic acid: Similar structure but with a nitro group instead of a sulfonic acid group.
4-Chloro-3-methylbenzoic acid: Similar structure but with a methyl group instead of a sulfonic acid group.
4-Chloro-3-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a sulfonic acid group.
Uniqueness
4-Chloro-3-sulfobenzoic acid is unique due to the presence of both chlorine and sulfonic acid groups, which impart distinct chemical properties
Eigenschaften
Molekularformel |
C7H5ClO5S |
|---|---|
Molekulargewicht |
236.63 g/mol |
IUPAC-Name |
4-chloro-3-sulfobenzoic acid |
InChI |
InChI=1S/C7H5ClO5S/c8-5-2-1-4(7(9)10)3-6(5)14(11,12)13/h1-3H,(H,9,10)(H,11,12,13) |
InChI-Schlüssel |
WKRRNYRCYXPKBD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)O)S(=O)(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


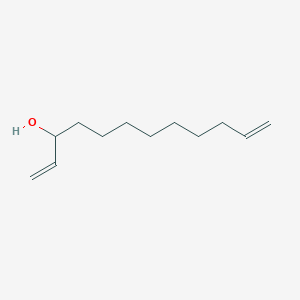
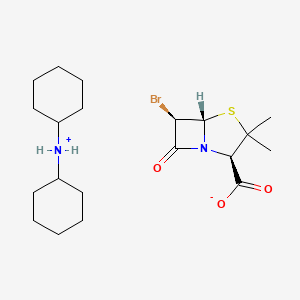
![2-Perfluorodecyl-[1,2-13C2]-ethanoic Acid](/img/structure/B13409189.png)
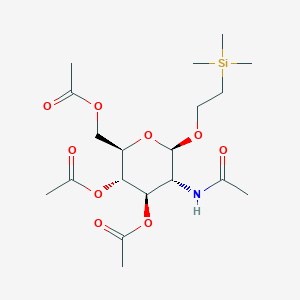
![(2R,5R)-2-[[(3R,6S)-6-[(2S)-2-[(3S,5S,8R,9S,10R,12R,13R,14S,17R)-3-[(2R,5R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13409200.png)
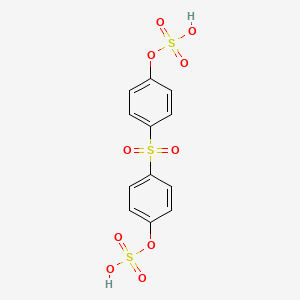
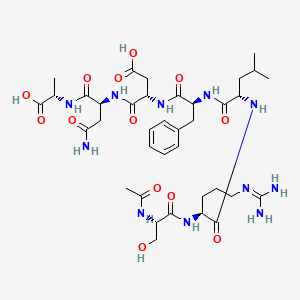
![N-[(3R,6S,9S,11R,15S,18S,20R,21S,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxypropyl]-21-(aminomethylamino)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,26-dimethyl-5,8,14,17,23-pentaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B13409220.png)
![Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, ethyl ester](/img/structure/B13409225.png)
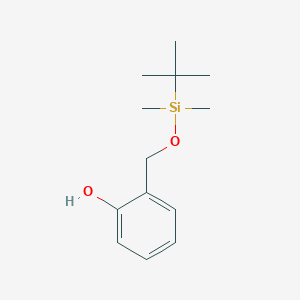
![N-[5-(1,3-Dioxolan-2-yl)-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide](/img/structure/B13409239.png)
